molecular formula C8H4FNO B010758 2-Fluoro-4-formylbenzonitrile CAS No. 101048-76-4

2-Fluoro-4-formylbenzonitrile

Cat. No. B010758
M. Wt: 149.12 g/mol
InChI Key: MYUPCEIJNBAAFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorobenzonitriles typically involves halogenation, nitrification, and subsequent functional group transformations. A representative method for synthesizing similar compounds involves the halodeboronation of aryl boronic acids. For example, the synthesis of 2-bromo-3-fluorobenzonitrile showcases the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of this approach for synthesizing fluorinated benzonitriles (Szumigala et al., 2004).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are pivotal in elucidating the molecular structure of fluorobenzonitriles. The crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile reveals intramolecular hydrogen bonding and intermolecular interactions, providing insights into the stability and reactivity of such molecules (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical behavior of 2-Fluoro-4-formylbenzonitrile can be inferred from studies on similar compounds. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with amines, amino acids, and NH-heteroaromatic compounds highlights the reactivity of the cyano and nitro groups in electrophilic aromatic substitution reactions (Wilshire, 1967).

Physical Properties Analysis

The physical properties of fluorobenzonitriles are significantly influenced by their fluorine substituents. The strong electronegativity of fluorine affects the molecular geometry, dipole moment, and boiling points of these compounds. Computational studies, such as DFT calculations, provide valuable insights into the geometrical structure, vibrational spectra, and other physical properties (Ajaypraveenkumar et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability, of 2-Fluoro-4-formylbenzonitrile, can be derived from the study of fluorinated benzonitriles. For example, the energetic and structural study of fluorobenzonitriles reveals information about their enthalpies of formation, vapor pressures, and electronic properties, which are crucial for understanding the chemical behavior of these molecules (Ribeiro da Silva et al., 2012).

Scientific Research Applications

  • Synthesis of Pesticides : 3-fluoro-4-methylbenzonitrile, a related compound, has been successfully synthesized from ortho-toluidine with a productivity of 48%, demonstrating its potential for developing new pesticides (Min, 2006).

  • Chemical Reactions and Spectroscopy : 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds. The study reveals that the ortho nitro group of these compounds rotates out of the aromatic nucleus plane (Wilshire, 1967).

  • Fluorescence Studies : Fluoro-substituents in 4-(1-azetidinyl)benzonitriles lead to smaller fluorescence quantum yields and shorter decay times in alkane solvents, mainly due to thermally activated internal conversion (Druzhinin, Jiang, Demeter, & Zachariasse, 2001).

  • Organic Synthesis : The halodeboronation of aryl boronic acids enables the scalable synthesis of 2-bromo-3-fluorobenzonitrile in good to excellent yields, showcasing its potential applications in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

  • Pharmaceutical Applications : The study on the synthesis of quinazolines from 2-fluorobenzonitriles, although yielding lower results than using guanidine carbonate as the cyclization reagent, demonstrates its potential in pharmaceutical applications (Hynes, Tomažič, Parrish, & Fetzer, 1991).

  • Material Science : Ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile show higher nematic-isotropic transition temperatures than unsubstituted esters, indicating their significance in material science, particularly in liquid crystal technology (Kelly & Schad, 1984).

  • Green Chemistry : A microwave-assisted, fluorous synthetic route offers efficient synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, with the potential for further reactions and reuse of fluorous oxime (Ang, Chu, Chou, Lo, & Lam, 2013).

  • Radiopharmaceuticals : Radiofluorinated nitrile oxide cycloadditions enable rapid preparation of low-molecular weight radiopharmaceuticals and easy labeling of sensitive biopolymers (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

  • Ketamine Derivatives : Fluoroketamine, a novel ketamine derivative, shows potential advantages over ketamine in terms of effective dose and recovery time in mice (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

  • Electronic and Structural Properties : A study provides energetic and structural data on 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, revealing their electronic and structural properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Safety And Hazards

As with any chemical compound, safety precautions are crucial:



  • Toxicity : Evaluate its toxicity profile and handle with care.

  • Air Sensitivity : Protect it from exposure to air, as it may be sensitive.

  • Inhalation and Skin Contact : Avoid inhalation and direct skin contact.

  • Proper Storage : Store under inert gas to prevent degradation.


Future Directions

Researchers continue to explore the applications of 2-Fluoro-4-formylbenzonitrile. Potential areas include:



  • Medicinal Chemistry : Investigate its role as a pharmacophore or precursor.

  • Materials Science : Explore its use in organic electronics or catalysts.

  • Functionalization : Develop new synthetic methodologies using this compound.


properties

IUPAC Name

2-fluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPCEIJNBAAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458977
Record name 2-Fluoro-4-formylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-formylbenzonitrile

CAS RN

101048-76-4
Record name 2-Fluoro-4-formylbenzonitrile
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Record name 2-Fluoro-4-formylbenzonitrile
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Record name 2-Fluoro-4-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of α,α-dibromo-4-cyano-3-fluorotoluene, as described above in Step B, (5.60 g, 19.1 mmol) in EtOH (255 mL) and water (45 mL) was added AgNO3. The mixture was heated to reflux for 3 hrs, then stood at ambient temperature for 18 hrs, then the solid was removed by filtration and the filtrate was concentrated under reduced pressure to a volume of approximately 20 mL. Water (30 mL) was added, and the mixture was concentrated to dryness in vacuo. The residue was partitioned between sat. aq. NaHCO3 (20 mL) and CH2Cl2 (50 mL). The aqueous layer was extracted further with CH2Cl2 (2×50 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was dried for several days at ca. 0.5 mm Hg to yield the desired aldehyde as a pale solid.
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Synthesis routes and methods II

Procedure details

2-Fluoro-4-hydroxymethylbenzonitrile (Example 9, Step C) 10 g, 0,066 mol) and triethylamine (32.3 mL, 0.231 mol) were dissolved in CH2Cl2 (100 mL)-DMSO (20 mL) at <5° C. with stirring and treated dropwise with a solution of pyridine.SO3 complex (31.5 g, 0.198 mol) in DMSO (70 mL) maintaining the reaction mixture temperature at <10° C. The reaction mixture was stirred at 5° C. for 1 hr after the addition, then at 20° C. for 1 hr, then partitioned between CH2Cl2 and H2O. The organic layer was separated, washed well with H2O, brine, and dried (Na2SO4). Filtration and concentration gave the title compound after purification by chromatography (silica gel, hexane: EtOAc, 3:1). 1H NMR (CDCl3) δ 10.06 (d, 1H, J=2 Hz), 7.86 (dd, 1H, J=5, 8 Hz), 7.798 (dd, 1H, J=1, 8 Hz), 7.728 (dd, 1H, J=1, 8 Hz).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of Example 52B (1.23 g, 8.17 mmol) in 1,4-dioxane (30 mL) was treated with MnO2, heated to 100° C. for 1 hour, and cooled to room temperature. The cooled solution was filtered through diatomaceous earth (Celite®) on a fritted funnel rinsing with 1:1 dichloromethane/methanol (200 mL). The filtrate was concentrated and the concentrate was purified by flash column chromatography on silica gel with a solvent gradient of 19:1 to 4:1 hexanes/ethyl acetate to provide the desired product. MS (APCI) m/z 149 (M+H)+; 1H NMR (300 MHz, CDCl3) δ 10.06 (s, 1H), 7.88-7.71 (m, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Olsen, P Seiler, B Wagner, H Fischer… - Organic & …, 2004 - pubs.rsc.org
The H-atoms of the phenylamidinium needle of tricyclic thrombin inhibitors, which interacts with Asp189 at the bottom of the selectivity pocket S1 of the enzyme, were systematically …
Number of citations: 99 pubs.rsc.org
SJ deSolms, TM Ciccarone, SC MacTough… - Journal of medicinal …, 2003 - ACS Publications
A series of novel diaryl ether lactams have been identified as very potent dual inhibitors of protein farnesyltransferase (FTase) and protein geranylgeranyltransferase I (GGTase-I), …
Number of citations: 88 pubs.acs.org
G Martinez-Botella, JN Breen, JES Duffy… - Journal of medicinal …, 2012 - ACS Publications
… 2-Fluoro-4-formylbenzonitrile (5) and 1 afforded intermediate 6 under reductive amination conditions using polymer-supported cyanoborohydride. The addition of phenols, followed by …
Number of citations: 40 pubs.acs.org
F Aribi - 2017 - theses.fr
Ce doctorat a permis la conception de nouvelles molécules destinées aux développements de futurs produits phytosanitaires. Tout d’abord, la synthèse d’alpha, alpha-difluoro-beta-…
Number of citations: 3 www.theses.fr
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org
H Chen, K Wang, Y Yang, X Huang, X Dai… - European Journal of …, 2021 - Elsevier
… To a solution of 2-fluoro-4-formylbenzonitrile (1a, 5.0 g, 33.5 mmol, 1.0 eq) and trimethoxymethane (10.9 mL, 100.6 mmol, 3.0 eq) in methanol (80 mL) was added p-toluene sulfonic …
Number of citations: 10 www.sciencedirect.com
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
T Liu, J Jin, Y Chen, Q Xi, J Hu, W Jia, X Chen, Y Li… - Bioorganic …, 2019 - Elsevier
Agonism of S1P 1 receptor has been proven to be responsible for peripheral blood lymphopenia and elicts the identification of various S1P 1 modulators. In this paper we described a …
Number of citations: 3 www.sciencedirect.com
X Dai, K Wang, H Chen, X Huang, Z Feng - Bioorganic Chemistry, 2021 - Elsevier
… To a solution of 2-fluoro-4-formylbenzonitrile (5.0 g, 33.5 mmol) and 1,3-dimercaptopropane (3.7 mL, 36.9 mmol) in chloroform (100 mL) was added iodine (850.0 mg, 3.4 mmol) at one …
Number of citations: 9 www.sciencedirect.com

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